![molecular formula C9H17NO4 B129879 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 13734-31-1](/img/structure/B129879.png)
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative, commonly used in peptide synthesis and as a building block in organic chemistry . This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines in synthetic organic chemistry .
Mechanism of Action
Target of Action
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as Boc-N-methyl-DL-alanine, is an alanine derivative Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Result of Action
As an alanine derivative, it may play a role in protein synthesis and energy production, potentially influencing physical performance and recovery .
Biochemical Analysis
Biochemical Properties
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative that interacts with several enzymes and proteins. It is commonly used in the synthesis of peptides, where it acts as a protecting group for the amino group. This compound interacts with enzymes involved in peptide bond formation, such as peptidyl transferases, and can influence the activity of these enzymes by protecting the amino group from unwanted reactions . Additionally, it can interact with other biomolecules, such as aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis.
Cellular Effects
This compound has various effects on cellular processes. It can influence cell signaling pathways by modifying the availability of amino acids for protein synthesis. This compound can also affect gene expression by altering the levels of specific amino acids within the cell, which can impact the synthesis of proteins involved in gene regulation . Furthermore, it can influence cellular metabolism by affecting the availability of alanine, which is a key amino acid in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. It binds to the amino group of alanine, preventing unwanted reactions during peptide bond formation. This compound can also inhibit or activate enzymes involved in protein synthesis by modifying the availability of amino acids . Additionally, it can influence gene expression by altering the levels of specific amino acids within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to high temperatures or moisture . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively protect the amino group during peptide synthesis without causing significant toxicity . At high doses, it can have toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . This compound can also affect metabolic flux by altering the availability of alanine and other amino acids, which can impact the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, depending on its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its role in peptide synthesis and its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. One common method involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions include various protected and deprotected amino acids, peptides, and other organic compounds .
Scientific Research Applications
Peptide Synthesis
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is widely used in peptide synthesis due to its ability to protect the amino group. This allows for the sequential addition of amino acids to form peptides. The Boc group can be selectively removed under acidic conditions, facilitating further functionalization.
Biological Studies
The compound plays a role in studying protein structure and function. It serves as a building block for synthesizing enzyme inhibitors and other bioactive compounds. Its involvement in various biochemical pathways makes it valuable for investigating metabolic processes.
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing drug candidates targeting various diseases. Its stability and reactivity make it an ideal candidate for developing novel therapeutic agents.
Industrial Applications
The compound is employed in producing fine chemicals and as an intermediate in various chemical processes. Its versatility extends to applications in agrochemicals and specialty chemicals.
Case Study 1: Peptide Synthesis Methodology
A study demonstrated the efficiency of using Boc-L-alanine methyl ester in synthesizing bioactive peptides. The researchers reported high yields and purity when employing this compound as a precursor for peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
In another research project, the biological activity of peptides synthesized from Boc-L-alanine methyl ester was evaluated. The findings indicated that these peptides exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, showcasing the compound's potential in drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-glycine
- N-(tert-Butoxycarbonyl)-valine
Uniqueness
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is unique due to its specific structure, which includes a methyl group on the amino nitrogen. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .
Biological Activity
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, commonly referred to as N-tert-butoxycarbonyl-N-methyl-2-amino-propionic acid, is an alanine derivative with notable biological activities. This compound has garnered attention in various fields, including pharmacology and nutritional science, due to its potential applications as an ergogenic aid and its influence on physiological processes.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.236 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 296.3 ± 19.0 °C
- Flash Point : 133.0 ± 21.5 °C
- CAS Number : 13734-31-1
These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.
Ergogenic Effects
Research indicates that amino acids and their derivatives, such as this compound, are used as ergogenic supplements. They are known to influence:
- Anabolic Hormone Secretion : Enhancing muscle protein synthesis.
- Energy Supply During Exercise : Acting as fuel sources during physical exertion.
- Mental Performance : Improving cognitive function under stress.
- Muscle Damage Prevention : Reducing exercise-induced muscle damage .
Immunomodulatory Effects
The compound has been implicated in immunological responses, particularly in the modulation of cytokine release. For instance:
- In vitro studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.
Case Studies
- Cytokine Modulation : A study investigating the effects of various amino acid derivatives demonstrated that compounds similar to this compound could reduce TNF-α production by up to 60% at specific concentrations, indicating a strong anti-inflammatory potential .
- Cell Viability and Toxicity Assessment : The viability of PBMCs treated with this compound remained high (around 94%) even at elevated doses, suggesting low toxicity and favorable safety profiles for further pharmacological exploration .
Mechanistic Insights
The biological activity of this compound is linked to several signaling pathways:
- MAPK/ERK Pathway : Involved in cell proliferation and survival.
- PI3K/Akt/mTOR Pathway : Critical for metabolic regulation and cell growth.
These pathways are essential for understanding how the compound exerts its effects on both muscle performance and immune responses .
Comparative Analysis Table
Property/Effect | This compound | Related Amino Acids |
---|---|---|
Molecular Weight | 203.236 g/mol | Varies |
Density | 1.1 ± 0.1 g/cm³ | Varies |
Ergogenic Effect | Yes | Yes |
Anti-inflammatory Activity | Significant reduction in TNF-α | Varies |
Cytotoxicity | Low (94% viability at high doses) | Varies |
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237961 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-31-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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